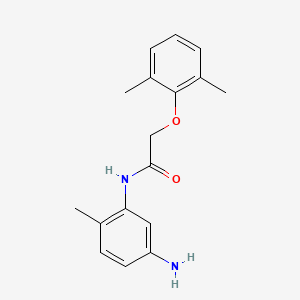

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group attached to a methylphenyl ring and a dimethylphenoxy group attached to an acetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide typically involves the following steps:

Nitration: The starting material, 2-methylphenol, undergoes nitration to form 5-nitro-2-methylphenol.

Reduction: The nitro group in 5-nitro-2-methylphenol is reduced to form 5-amino-2-methylphenol.

Acylation: 5-amino-2-methylphenol is then acylated with 2-(2,6-dimethylphenoxy)acetyl chloride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and strong acids or bases can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Research Applications

1. Building Block in Organic Chemistry

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide serves as an essential building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including substitution and coupling reactions. The ability to modify its structure allows for the development of new compounds with potential applications in pharmaceuticals and materials science.

2. Mechanistic Studies

The compound is also valuable for mechanistic studies in organic chemistry, where it can help elucidate reaction pathways and mechanisms due to its well-defined functional groups. Researchers can investigate how modifications to the compound affect reactivity and interaction with other chemical species.

Biological Applications

1. Anticancer Activity

Recent studies have indicated that this compound exhibits potential anticancer properties. In vitro experiments have shown that it can inhibit the proliferation of various cancer cell lines, suggesting that it may interact with specific molecular targets involved in cell growth regulation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 10 | Modulation of signaling pathways |

2. Anti-inflammatory Properties

In addition to its anticancer effects, the compound has been studied for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines in immune cells, making it a candidate for therapeutic applications in inflammatory diseases.

Medicinal Chemistry

1. Drug Development

this compound is being investigated as a lead compound in drug development due to its favorable pharmacological profile. Its structural features allow for modifications that can enhance bioavailability and target specificity.

Case Study: Development of an Anti-inflammatory Drug

A recent study focused on modifying the compound to enhance its anti-inflammatory activity. By substituting different functional groups on the aromatic rings, researchers were able to identify derivatives with improved potency and selectivity for specific inflammatory pathways.

Industrial Applications

1. Material Science

In material science, this compound is explored for its potential use in developing new polymers and composites. Its unique chemical structure can impart desirable properties such as increased thermal stability and mechanical strength when incorporated into polymer matrices.

Mecanismo De Acción

The mechanism of action of N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, pain perception, and cellular metabolism.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide

- N-(5-Amino-3-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide

- N-(5-Amino-2-methylphenyl)-2-(3,5-dimethylphenoxy)acetamide

Uniqueness

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability in various applications.

Actividad Biológica

N-(5-Amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide (commonly referred to as compound 1) is an acetamide derivative that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C₁₇H₂₀N₂O₂

- Molecular Weight : 284.36 g/mol

- CAS Number : 953716-60-4

- MDL Number : MFCD09733488

Recent studies have indicated that this compound exhibits several biological activities:

- Antiviral Activity : The compound has been explored for its potential antiviral properties against SARS-CoV-2. It was found to interact with the main protease of the virus, suggesting that it could inhibit viral replication by binding to the active site of the enzyme .

- Antioxidant Properties : Research has shown that acetamide derivatives, including compound 1, possess significant antioxidant activity. In vitro studies demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in cellular models .

- Neuroprotective Effects : Some derivatives of acetamides have displayed neuroprotective properties, particularly in protecting neuronal cells from damage induced by oxidative stress or neurotoxic agents. This suggests a potential application in neurodegenerative diseases .

Antiviral Studies

A notable study investigated the binding affinity of this compound to the SARS-CoV-2 main protease. The compound was tested in silico using molecular docking techniques, revealing a strong interaction with the protease's active site. The binding energy values indicated a favorable interaction, which could translate into effective inhibition of viral activity in vitro and potentially in vivo .

Antioxidant Activity Assessment

The antioxidant capacity of this compound was evaluated using various assays, including ABTS radical scavenging and ROS production measurement in macrophage cell lines. The results indicated a significant reduction in oxidative stress markers upon treatment with compound 1, highlighting its potential as a therapeutic agent in conditions characterized by oxidative damage .

Case Studies and Research Findings

Propiedades

IUPAC Name |

N-(5-amino-2-methylphenyl)-2-(2,6-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-7-8-14(18)9-15(11)19-16(20)10-21-17-12(2)5-4-6-13(17)3/h4-9H,10,18H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMWQCMORPDEGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C=CC(=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.